3-Hydroxyoxane-3-carbonitrile
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Overview
Description
3-Hydroxytetrahydro-2H-pyran-3-carbonitrile is a heterocyclic organic compound featuring a six-membered ring with an oxygen atom and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxytetrahydro-2H-pyran-3-carbonitrile typically involves multicomponent reactions. One common method is the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis . These reactions are known for their high efficiency, atom economy, short reaction times, and green reaction conditions.
Industrial Production Methods
Industrial production methods for 3-hydroxytetrahydro-2H-pyran-3-carbonitrile are not extensively documented. the principles of multicomponent reactions and the use of efficient catalytic systems are likely to be employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxytetrahydro-2H-pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxytetrahydro-2H-pyran-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-hydroxytetrahydro-2H-pyran-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile: Another heterocyclic compound with similar structural features but different functional groups.
4-Hydroxy-tetrahydro-pyran-4-carbonitrile: A closely related compound with a hydroxyl group at a different position.
Uniqueness
3-Hydroxytetrahydro-2H-pyran-3-carbonitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential in medicinal chemistry make it a valuable compound for research and industrial applications.
Properties
CAS No. |
209112-20-9 |
---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
3-hydroxyoxane-3-carbonitrile |
InChI |
InChI=1S/C6H9NO2/c7-4-6(8)2-1-3-9-5-6/h8H,1-3,5H2 |
InChI Key |
GEHVMPKNIUVEHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)(C#N)O |
Origin of Product |
United States |
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